Introduction: The Emergence of a Privileged Reagent
Introduction: The Emergence of a Privileged Reagent
An In-depth Technical Guide to Dimethylsulfamoyl Fluoride: Properties, Reactivity, and Applications in Drug Discovery
Dimethylsulfamoyl fluoride (DMSF), a seemingly simple organosulfur compound, has risen to prominence as a critical tool for researchers at the nexus of chemistry, biology, and medicine.[1][2] Initially recognized as a fluorinating agent, its true potential has been unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of DMSF, its unique reactivity, and its transformative applications as a covalent warhead and chemical probe in modern drug discovery.[6][7]
Unlike highly reactive electrophiles that pose risks of off-target effects, the sulfamoyl fluoride moiety offers a unique balance of stability and "context-dependent" reactivity.[6][8] The sulfur-fluorine bond is remarkably stable in aqueous biological environments yet can be potently activated for covalent bond formation when precisely positioned within a protein's binding pocket.[9] This proximity-driven reactivity is the cornerstone of its utility, enabling the development of highly selective covalent inhibitors that target a range of nucleophilic amino acid residues beyond the traditionally targeted cysteine.[7]
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties and hazards of DMSF is essential for its safe and effective use in a laboratory setting. DMSF is a colorless to light yellow, flammable liquid with a pungent odor.[2][10]
Physical and Chemical Properties
The key physicochemical properties of Dimethylsulfamoyl fluoride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 354-44-9 | [10][11][12] |
| Molecular Formula | C₂H₆FNO₂S | [10][11][13] |
| Molecular Weight | 127.14 g/mol | [11][12][14] |
| Appearance | Colorless to light yellow liquid | [2][14] |
| Boiling Point | 150-151.5 °C at 760 mmHg | [10][13] |
| Density | 1.334 g/cm³ | [10][13] |
| Flash Point | 45.5 - 46 °C | [10][13] |
| Refractive Index | 1.42 | [10][13] |
| Storage Temperature | 0-10 °C, under inert gas | [12] |
Safety and Handling
DMSF is a hazardous chemical and must be handled with extreme care by trained professionals in a controlled laboratory environment.[1]
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
| Flammability | H226: Flammable liquid and vapor | Keep away from heat/sparks/open flames. Use non-sparking tools. | [11] |
| Corrosivity | H314: Causes severe skin burns and eye damage | Wear protective gloves, clothing, and eye/face protection. | [1][11] |
| Acute Toxicity | H301: Toxic if swallowed | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER/doctor. | [1][11][12] |
| Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. | [1][11] |
Handling Protocol:
-
Always work in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles and a face shield.[15][16]
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. It is sensitive to air and moisture.[1]
Synthesis of Dimethylsulfamoyl Fluoride
Several synthetic routes to DMSF have been established, typically involving the introduction of a fluoride to the N,N-dimethylsulfamoyl moiety. A prevalent and scalable method involves the fluorination of the corresponding sulfamoyl chloride.
Common Synthetic Approaches
-
From Sulfamoyl Chlorides: The reaction of N,N-dimethylsulfamoyl chloride (DMSCl) with a fluorinating agent is a common approach. Reagents such as bismuth trifluoride (BiF₃) or anhydrous hydrogen fluoride (HF) have been effectively used to exchange the chloride for a fluoride in high yield.[17][18]
-
From Secondary Amines: The direct reaction of a secondary amine, such as dimethylamine, with sulfuryl fluoride (SO₂F₂) can yield the desired sulfamoyl fluoride.[1] However, this method can sometimes lead to a mixture of products, making purification challenging for commercial-scale production.[19]
Applications in Drug Discovery and Chemical Biology
The unique properties of DMSF make it an exceptionally versatile tool for identifying and validating novel therapeutic targets and developing covalent inhibitors. [3][4]
Covalent Inhibitor Design
Covalent drugs offer advantages such as increased potency, prolonged duration of action, and the ability to overcome drug resistance. [20]DMSF serves as a "covalent warhead" that can be incorporated into small molecules. This strategy expands the druggable proteome by enabling the targeting of proteins that lack a reactive cysteine residue in their binding pockets. [4][7]
Chemical Proteomics and Target Identification
DMSF-based fragments and probes are invaluable for activity-based protein profiling (ABPP) and "inverse drug discovery" approaches. [21][22]In this workflow, a library of DMSF-containing molecules is incubated with cell lysates or living cells. Proteins that are covalently modified by the probes are then identified using affinity chromatography and mass spectrometry. [22]This powerful technique allows for the unbiased discovery of protein targets for a given small molecule, illuminating new therapeutic opportunities.
Experimental Workflow: Covalent Fragment Screening
The following outlines a generalized workflow for identifying protein targets that are susceptible to covalent modification by DMSF-based fragments.
Protocol Steps:
-
Library Incubation: A library of diverse, low-molecular-weight fragments containing the dimethylsulfamoyl fluoride warhead is incubated with the target protein or a complex cell lysate.
-
Removal of Non-Covalent Binders: The mixture is subjected to stringent washing conditions (e.g., denaturation, dialysis, or size-exclusion chromatography) to remove all molecules that have not formed a stable covalent bond.
-
Analysis by Mass Spectrometry: The protein sample is digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Hit Identification: Bioinformatic analysis of the mass spectrometry data identifies the specific proteins that have been modified, pinpointing the exact amino acid residue that formed the covalent bond with the DMSF fragment. This provides a "hit" for subsequent medicinal chemistry optimization.
Conclusion
Dimethylsulfamoyl fluoride has transcended its role as a simple reagent to become a cornerstone of modern covalent drug discovery and chemical biology. Its unique combination of stability and proximity-driven reactivity, harnessed through the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, provides researchers with an exquisite tool for selectively targeting a wide array of proteins. By enabling the covalent modification of non-cysteine residues, DMSF-based chemistry is significantly expanding the boundaries of the druggable proteome. As synthetic methodologies continue to advance, the strategic application of DMSF is poised to accelerate the development of novel, highly selective, and potent covalent therapies for a multitude of diseases.
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